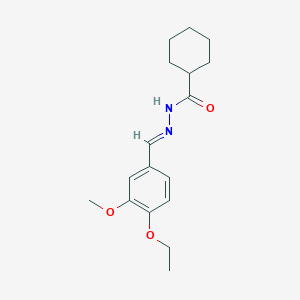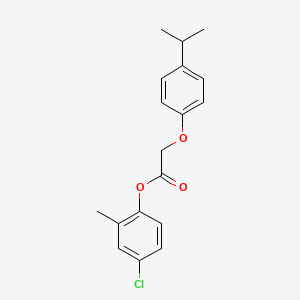![molecular formula C23H27N7O2 B5551541 N-ethyl-2-methyl-6-(4-{4-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5551541.png)
N-ethyl-2-methyl-6-(4-{4-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex pyrimidine derivatives, similar to N-ethyl-2-methyl-6-(4-{4-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine, often involves multiple steps including annulation processes, nucleophilic substitution reactions, and the introduction of various functional groups. For example, Dolzhenko et al. (2006) described the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido-[2′,1′:4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates, highlighting the complexity of synthesizing such compounds (Dolzhenko, Chui, & Dolzhenko, 2006).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound often features complex ring systems, functional groups, and stereocenters. These structures are determined using techniques such as X-ray diffraction analysis, which provides insights into the conformation, bonding, and overall geometry of the molecule. For instance, Kuleshova and Khrustalev (2000) detailed the molecular and crystal structures of related hydroxy derivatives of hydropyridine, highlighting the role of hydrogen bonds in molecular packing (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical reactions involving pyrimidinamine derivatives can include a wide range of transformations such as cyclization, nucleophilic substitutions, and condensation reactions. These reactions are pivotal in modifying the chemical structure to attain desired properties or biological activities. Abdelrazek et al. (2001) explored reactions of ethyl benzoylacetate with malononitrile, leading to novel pyridazine, pyridazino[2,3-a]quinazoline, and pyrrole derivatives, showcasing the versatility in chemical reactivity (Abdelrazek, El‐Din, & Mekky, 2001).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments and potential applications. The study by Zaoui et al. (2019) on ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate, including crystal structure and Hirshfeld surface analysis, provides an example of how these properties are analyzed and their significance (Zaoui et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are defined by the compound's functional groups and molecular structure. Studies like the one by Gangjee et al. (2007), which synthesized a series of pyrrolo[2,3-d]pyrimidines as antifolates, highlight the importance of understanding these properties for potential therapeutic applications (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study by Iemura et al. (1986) focused on the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles, which share structural features with the compound . These compounds were evaluated for their H1-antihistaminic activity, demonstrating the potential for therapeutic applications in allergy treatment Iemura et al., 1986.
Antifolate and Antitumor Agents
- Gangjee et al. (2007) described the design and synthesis of classical and nonclassical antifolates, which are structurally related to the compound . These antifolates showed promise as dihydrofolate reductase (DHFR) inhibitors and antitumor agents, highlighting their potential in cancer therapy Gangjee et al., 2007.
Anti-inflammatory Activity
- Amr et al. (2007) investigated heterocyclic systems fused to a thiophene moiety for anti-inflammatory properties. This research demonstrates the diverse therapeutic potential of compounds structurally related to N-ethyl-2-methyl-6-(4-{4-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine in treating inflammation Amr et al., 2007.
Molecular Docking and Screening
- Flefel et al. (2018) conducted molecular docking and in vitro screening of novel pyridine and fused pyridine derivatives for antimicrobial and antioxidant activities. This research underscores the utility of such compounds in the development of new antimicrobial agents Flefel et al., 2018.
Vasodilation Properties
- Girgis et al. (2008) synthesized 3-pyridinecarboxylates with potential vasodilation properties, indicating the possible application of these compounds in cardiovascular therapies Girgis et al., 2008.
Eigenschaften
IUPAC Name |
[4-[6-(ethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-[4-(6-methylpyridazin-3-yl)oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O2/c1-4-24-20-15-21(26-17(3)25-20)29-11-13-30(14-12-29)23(31)18-6-8-19(9-7-18)32-22-10-5-16(2)27-28-22/h5-10,15H,4,11-14H2,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSZVKZXNMLTIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NN=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)
![4-[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5551460.png)
![N-[3-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B5551468.png)
![N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-4-amine](/img/structure/B5551478.png)
![3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide](/img/structure/B5551481.png)



![1-(2-amino-2-oxoethyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5551500.png)
![N-phenyl-6-[(2-pyridinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5551502.png)
![2-(3-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5551506.png)
![6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551512.png)

![4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5551558.png)